butyl({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine
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Overview
Description
Butyl({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine: is a chemical compound with the molecular formula C10H19ClFN3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine typically involves the reaction of 1-(2-fluoroethyl)-1H-pyrazole with butylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. The general steps include:
Preparation of 1-(2-fluoroethyl)-1H-pyrazole: This intermediate is synthesized by reacting 2-fluoroethylamine with a suitable pyrazole precursor under acidic or basic conditions.
Reaction with Butylamine: The 1-(2-fluoroethyl)-1H-pyrazole is then reacted with butylamine in the presence of a catalyst or under reflux conditions to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Butyl({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the butyl group or the fluoroethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Butyl({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of butyl({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-butyl-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine
- Butyl({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine
Uniqueness
Butyl({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine is unique due to its specific structural features, such as the position of the fluoroethyl group and the butylamine moiety. These structural characteristics confer distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H18FN3 |
---|---|
Molecular Weight |
199.27 g/mol |
IUPAC Name |
N-[[1-(2-fluoroethyl)pyrazol-3-yl]methyl]butan-1-amine |
InChI |
InChI=1S/C10H18FN3/c1-2-3-6-12-9-10-4-7-14(13-10)8-5-11/h4,7,12H,2-3,5-6,8-9H2,1H3 |
InChI Key |
MFENMYVLBBKHOA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=NN(C=C1)CCF |
Origin of Product |
United States |
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